molecular formula C19H18F3N7O B6454694 9-methyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine CAS No. 2549017-76-5

9-methyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B6454694
CAS No.: 2549017-76-5
M. Wt: 417.4 g/mol
InChI Key: AUXVTJWNUHXGCR-UHFFFAOYSA-N
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Description

The compound is a purine derivative with a trifluoromethylpyridine group and an octahydropyrrolo[3,4-c]pyrrol ring. Purines are biologically significant and are part of DNA and RNA. Trifluoromethylpyridine is a motif found in many pharmaceutical compounds .


Molecular Structure Analysis

The compound contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has a trifluoromethylpyridine group, which consists of a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) with a trifluoromethyl group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethylpyridine derivatives are known for their distinctive physical-chemical properties, bestowed by the presence of a fluorine atom and a pyridine in their structure .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. Trifluoromethylpyridine derivatives are currently being explored for their potential in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c1-27-10-26-15-16(27)24-9-25-17(15)28-5-12-7-29(8-13(12)6-28)18(30)11-2-3-14(23-4-11)19(20,21)22/h2-4,9-10,12-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXVTJWNUHXGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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